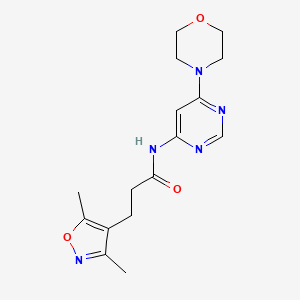
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide, also known as compound A, is a novel inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key regulator of cell survival, proliferation, and growth, and is frequently activated in cancer cells. Compound A has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
Compound A inhibits the PKB/Akt pathway by binding to the pleckstrin homology (PH) domain of PKB/Akt. This prevents PKB/Akt from being activated by upstream signaling molecules, leading to inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A leads to various biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, it also has limitations, including its relatively low solubility in water and its potential to interact with other proteins.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt pathway that can be used as anti-cancer agents. Another area of interest is the investigation of the potential use of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A and its potential as a therapeutic agent.
Métodos De Síntesis
Compound A can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride to form 3,5-dimethylisoxazol-4-yl chloride. This is then reacted with 6-morpholinopyrimidin-4-amine to form 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential use as an anti-cancer agent. In vitro studies have shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A can inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-13(12(2)24-20-11)3-4-16(22)19-14-9-15(18-10-17-14)21-5-7-23-8-6-21/h9-10H,3-8H2,1-2H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZTGLZQGQQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)
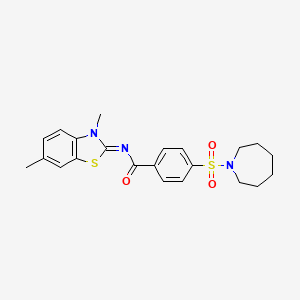
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)


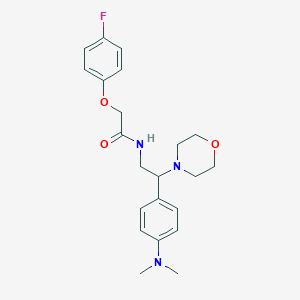
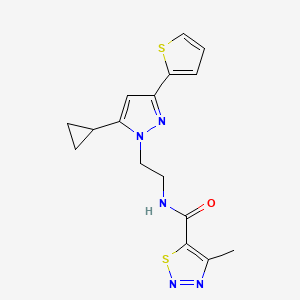


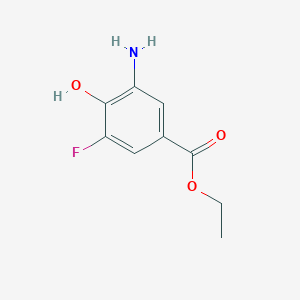
![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)